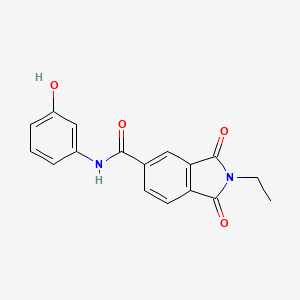
2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EHP-101, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EHP-101 is a small molecule that belongs to the family of isoindolinones, which have been shown to possess anti-inflammatory, analgesic, and neuroprotective effects.
科学研究应用
2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been the subject of several scientific studies, primarily due to its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that this compound has been studied for include multiple sclerosis, Huntington's disease, and neuropathic pain.
作用机制
The exact mechanism of action of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act through the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory responses in the body. By inhibiting PDE4, this compound may be able to reduce inflammation and provide neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. The compound has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect neurons from damage. This compound has also been shown to improve motor function and reduce neuropathic pain in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide for lab experiments is its small molecular size, which makes it easy to administer and study. The compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the study of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the potential use of this compound for the treatment of multiple sclerosis. This compound has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis, and further studies are needed to determine its potential as a treatment for the disease. Another area of research is the potential use of this compound for the treatment of neuropathic pain. This compound has been shown to reduce pain in animal models, and further studies are needed to determine its potential as a treatment for human patients. Finally, further studies are needed to determine the safety and efficacy of this compound in human patients, which will be important for the development of the compound as a potential therapeutic agent.
合成方法
2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with ethylacetoacetate to form 3-ethyl-4-hydroxy-2H-chromen-2-one. This intermediate is then subjected to a series of reactions to form the final product, this compound.
属性
IUPAC Name |
2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-19-16(22)13-7-6-10(8-14(13)17(19)23)15(21)18-11-4-3-5-12(20)9-11/h3-9,20H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHGADDBOZHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5362048.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362061.png)
![4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5362069.png)

![4-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperazine-2-carboxylic acid](/img/structure/B5362077.png)
![[4-(4-methoxybenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5362078.png)
![N-methyl-N-{4-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B5362082.png)

![6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5362107.png)
![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)

![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)